Binding affinity of Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal to interleukin-1 beta converting enzyme
Binding affinity of Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal to interleukin-1 beta converting enzyme
Technical Guide: Probing the Inhibitor-Enzyme Interaction Between a Modified Peptide Aldehyde and Caspase-1
A Deep Dive into the Binding Affinity of Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal with Interleukin-1β Converting Enzyme (Caspase-1)
Abstract
Interleukin-1β Converting Enzyme (ICE), or caspase-1, is a critical cysteine protease that orchestrates inflammatory signaling pathways by processing pro-interleukin-1β into its mature, active form. Its central role in inflammation has made it a prime target for therapeutic intervention. This guide provides a comprehensive analysis of the binding affinity between caspase-1 and peptide-based inhibitors, focusing on the well-characterized tetrapeptide aldehyde, Ac-YVAD-CHO, as a foundational model. We explore the mechanism of inhibition, present key quantitative binding data, and detail the experimental protocols required for its characterization. Furthermore, we delve into the strategic rationale and potential impact of N-methylation—as seen in Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal—a medicinal chemistry approach aimed at enhancing the druglike properties of peptide inhibitors.
The Target: Interleukin-1β Converting Enzyme (Caspase-1)
Caspase-1 is an enzyme that functions as a molecular switch for inflammation.[1] Synthesized as an inactive zymogen (pro-caspase-1), it is activated within a large multiprotein complex known as the inflammasome. Once active, its primary role is to cleave the precursor form of interleukin-1β (pro-IL-1β) into its active, 17.5 kDa fragment.[1] This mature IL-1β is then secreted from the cell, where it acts as a potent pyrogen and mediator of the inflammatory response. Given its function as a key initiator of inflammation, the specific inhibition of caspase-1 is a highly sought-after strategy for treating a range of inflammatory diseases.[2]
The catalytic machinery of caspase-1 relies on a Cys285 residue in its active site.[2] The enzyme exhibits a strong preference for cleaving peptide bonds immediately following an aspartic acid residue, a specificity conferred by the architecture of its substrate-binding pockets, particularly the S1 pocket which accommodates the P1 aspartate.[2][3] This high specificity allows for the design of targeted inhibitors.
Detailed Step-by-Step Protocol
This protocol outlines the determination of an inhibitor's IC50 value against recombinant human caspase-1.
A. Reagent Preparation:
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Assay Buffer: Prepare a working buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2). Ensure DTT is added fresh before use.
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Enzyme Stock: Reconstitute recombinant human caspase-1 in Assay Buffer to a stock concentration of 1 U/µL (where 1 Unit is the amount of enzyme that cleaves 1 nmol of Ac-YVAD-pNA per hour at 37°C).
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Substrate Stock: Prepare a 2 mM stock solution of Ac-YVAD-pNA in DMSO. [1]4. Inhibitor Stock: Prepare a 10 mM stock solution of the test inhibitor (e.g., Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal) in DMSO. Create a series of 2-fold dilutions in Assay Buffer to generate a range of concentrations for testing (e.g., from 1 µM to 1 nM).
B. Assay Procedure (96-well plate format):
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Plate Layout: Designate wells for blanks (buffer only), controls (no inhibitor), and test inhibitor concentrations.
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Reaction Mix: To each well, add the components in the following order:
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50 µL of Assay Buffer.
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5 µL of the appropriate inhibitor dilution (or Assay Buffer for the 'no inhibitor' control).
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5 µL of cell lysate or purified enzyme.
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Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
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Scientist's Note: This pre-incubation step is crucial for reversible covalent inhibitors and those with slow binding kinetics to ensure the reaction reaches equilibrium.
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Initiate Reaction: Add 10 µL of the 2 mM Ac-YVAD-pNA substrate to all wells to start the reaction. [1]Mix gently. The final volume is 70 µL.
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Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 1-2 minutes for 60-120 minutes.
C. Data Analysis:
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Calculate Reaction Rate: For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔOD/min).
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Normalize Data: Express the reaction rate at each inhibitor concentration as a percentage of the 'no inhibitor' control rate (% Activity).
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Determine IC50: Plot the % Activity against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value.
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Calculate Ki (Cheng-Prusoff Equation): If the inhibitor is competitive, the Ki can be calculated from the IC50 using the following equation: Ki = IC50 / (1 + [S]/Km)
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Where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. The Km must be determined in a separate experiment.
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Conclusion and Future Directions
The tetrapeptide aldehyde Ac-YVAD-CHO is a cornerstone molecule for understanding the inhibition of caspase-1, demonstrating high potency and selectivity driven by its substrate-mimicking design. Strategic modifications, such as the N-methylation seen in Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal, are rational approaches to overcome the inherent pharmacokinetic limitations of peptide-based therapeutics. [2][4] The next logical step is the empirical validation of this modified inhibitor. The experimental protocol detailed in this guide provides a clear path to determining its IC50 and Ki values. This quantitative data will be essential to confirm whether the N-methylations successfully preserve or even enhance binding affinity while bestowing the desired improvements in metabolic stability and cell permeability. Such studies are critical in the iterative process of drug design, moving from potent lead compounds to clinically viable therapeutic agents for inflammatory diseases.
References
-
Parvathaneni, V., Kulkarni, N. S., Muth, A., & Gupta, V. (2021). A long way to go: caspase inhibitors in clinical use. Cellular and Molecular Life Sciences, 78(23), 7439-7462. Retrieved from [Link]
-
Should My Peptide Be Methylated? (2025, September 25). LifeTein. Retrieved from [Link]
-
Kokkoni, N., Stott, K., Amijee, H., Mason, J. M., & Doig, A. J. (2006). N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. Biochemistry, 45(32), 9906-9918. Retrieved from [Link]
-
Hardy, J. A., Lam, J., Nguyen, J. T., O'Brien, T., & Wells, J. A. (2004). Structural analysis of caspase-1 inhibitors derived from Tethering. Acta Crystallographica Section D: Biological Crystallography, 60(10), 1833-1842. Retrieved from [Link]
-
Garcia-Calvo, M., Peterson, E. P., Leiting, B., Ruel, R., Nicholson, D. W., & Thornberry, N. A. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors. The Journal of Biological Chemistry, 273(49), 32608-32613. Retrieved from [Link]
-
Margolin, N., Raybuck, S. A., Wilson, K. P., Chen, W., Fox, T., Yamin, T. T., & Su, M. S. (2000). The structures of caspases-1, -3, -7 and -8 reveal the basis for substrate and inhibitor selectivity. Structure, 8(6), 589-598. Retrieved from [Link]
-
Denault, J. B., & Salvesen, G. S. (2004). The protein structures that shape caspase activity, specificity, activation and inhibition. The Biochemical journal, 384(Pt 2), 225-233. Retrieved from [Link]
-
Caspase-1 Assay Kit, Colorimetric Catalog No.: AR4003. (n.d.). Boster Bio. Retrieved from [Link]
-
Linton, S. D. (2005). The potential for caspases in drug discovery. Current topics in medicinal chemistry, 5(16), 1643-1655. Retrieved from [Link]
-
Moody, G. T., Say, C., Nielsen, D. S., Thisted, T., & Linderoth, L. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Communications Biology, 4(1), 1147. Retrieved from [Link]
-
Caspase 1 Activity Assay Kit(Colorimetric Method) (E-CK-A381). (n.d.). Elabscience. Retrieved from [Link]
-
He, C., Li, X., Liu, Y., & Liu, K. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic chemistry, 141, 106892. Retrieved from [Link]
-
Garcia-Calvo, M., Peterson, E. P., Leiting, B., Ruel, R., Nicholson, D. W., & Thornberry, N. A. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors. The Journal of biological chemistry, 273(49), 32608–32613. Retrieved from [Link]
-
Caspase 1 Assay Kit (Colorimetric) - Cat #: KTA3020. (n.d.). Abbkine. Retrieved from [Link]
-
Small Molecule Inhibitors of Inflammatory Caspases-1, -4, and -5. (n.d.). Digital Commons@DePaul. Retrieved from [Link]
-
L-Agin, R., & Martí, S. (2023). Unveiling the Mechanistic Singularities of Caspases: A Computational Analysis of the Reaction Mechanism in Human Caspase-1. ACS Catalysis, 13(7), 4646-4660. Retrieved from [Link]
-
Thornberry, N. A. (1994). Interleukin-1 beta converting enzyme. Methods in enzymology, 244, 615–631. Retrieved from [Link]
-
compound 1 [PMID: 28611375]. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
BindingDB BDBM50148005. (n.d.). BindingDB. Retrieved from [Link]
-
1 Functional Relationships(s). (n.d.). CPRiL. Retrieved from [Link]
-
Wilson, K. P., Black, J. A., Thomson, J. A., Kim, E. E., Griffith, J. P., Navia, M. A., ... & Chambers, S. P. (1994). Structure and mechanism of interleukin-1 beta converting enzyme. Nature, 370(6487), 270–275. Retrieved from [Link]
